Jak-IN-33

Description

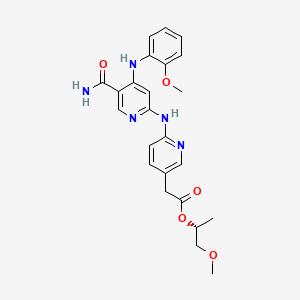

Structure

3D Structure

Properties

Molecular Formula |

C24H27N5O5 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)-2-pyridinyl]amino]-3-pyridinyl]acetate |

InChI |

InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1 |

InChI Key |

QLSJFVSWCVEOMO-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |

Canonical SMILES |

CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Jak-IN-33 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Jak-IN-33

Introduction

This compound is a novel, potent, and "supersoft" topical inhibitor of the Janus kinase (JAK) family.[1] It is designed for localized therapeutic effects in the skin with minimal systemic exposure.[1] This is achieved through a unique mechanism of action where the active ester form of the drug is rapidly hydrolyzed in the bloodstream to an inactive carboxylic acid metabolite.[1] This guide provides a detailed overview of the mechanism of action of this compound, including its biochemical and cellular activity, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A "Supersoft" Approach

The core of this compound's mechanism of action lies in its "supersoft" drug design. The parent molecule, a neutral ester, is pharmacologically active and capable of penetrating the skin to reach its intracellular targets, the JAK kinases.[1] However, upon entering the systemic circulation, it is rapidly metabolized by blood esterases into its corresponding carboxylic acid.[1] This metabolite has significantly reduced cell permeability, rendering it unable to reach the intracellular ATP-binding pocket of the JAK kinases, and is therefore inactive.[1] This rapid systemic inactivation is designed to minimize the side effects associated with systemic JAK inhibition.[1]

Below is a diagram illustrating this logical relationship.

Caption: Logical workflow of this compound's "supersoft" mechanism.

Biochemical Activity and Selectivity

This compound is a potent inhibitor of the JAK family of kinases. Its inhibitory activity has been quantified using in vitro biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its inactive acid metabolite against the four members of the JAK family.

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

| This compound (Ester) | 3 | 4 | 1 | 5 |

| Inactive Metabolite (Acid) | >10,000 | >10,000 | >10,000 | >10,000 |

Data sourced from Thoma et al., J Med Chem. 2023, 66(21), 15042-15053.[1]

Cellular Activity

The cellular activity of this compound was assessed by measuring the inhibition of STAT phosphorylation downstream of JAK activation. The following table summarizes the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

| Cytokine Stimulus | Phosphorylated STAT | This compound (Ester) IC50 (nM) | Inactive Metabolite (Acid) IC50 (nM) |

| IL-2 | pSTAT5 | 150 | >10,000 |

| IL-6 | pSTAT3 | 200 | >10,000 |

| IFN-γ | pSTAT1 | 250 | >10,000 |

Data sourced from Thoma et al., J Med Chem. 2023, 66(21), 15042-15053.[1]

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines that are involved in inflammation and immune responses. By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of pro-inflammatory genes.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by this compound.

Caption: The JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against the JAK enzymes was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well plates

-

Plate reader capable of TR-FRET detection

Methodology:

-

A solution of the test compound (this compound or its metabolite) was prepared in DMSO and serially diluted.

-

The kinase, biotinylated peptide substrate, and test compound were pre-incubated in the assay buffer in a 384-well plate.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

A detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC was added.

-

The plate was incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

-

The TR-FRET signal was read on a plate reader. The IC50 values were calculated from the dose-response curves.

The following diagram provides a simplified workflow for this assay.

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cellular pSTAT Inhibition Assay

The cellular potency of this compound was determined by measuring the inhibition of cytokine-induced STAT phosphorylation in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium

-

Cytokines (e.g., IL-2, IL-6, IFN-γ)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5)

-

Flow cytometer

Methodology:

-

Human PBMCs were isolated and cultured.

-

Cells were pre-incubated with serially diluted concentrations of the test compound.

-

The cells were then stimulated with a specific cytokine to induce JAK-STAT signaling.

-

After a short incubation period, the cells were fixed and permeabilized.

-

The cells were then stained with fluorochrome-conjugated antibodies specific for the phosphorylated form of the target STAT protein.

-

The level of pSTAT was quantified using a flow cytometer.

-

IC50 values were determined from the dose-response curves of pSTAT inhibition.

Conclusion

This compound represents a promising therapeutic candidate for topical treatment of inflammatory skin diseases. Its mechanism of action, centered around the "supersoft" drug concept, allows for potent local inhibition of the JAK-STAT pathway while minimizing the risk of systemic side effects. The data presented in this guide highlight its potent biochemical and cellular activity, which is rapidly abrogated upon entry into the systemic circulation due to enzymatic hydrolysis. This targeted approach offers a significant advantage in the development of safer and more effective treatments for a range of dermatological conditions.

References

In-Depth Technical Guide: Discovery and Synthesis of Jak-IN-33, a Novel Topical JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jak-IN-33 is a novel, potent pan-Janus kinase (JAK) inhibitor designed as a "supersoft" topical agent for the treatment of inflammatory skin conditions such as atopic dermatitis. Its innovative design allows for high efficacy in the skin, coupled with rapid enzymatic deactivation in the bloodstream. This unique property aims to minimize systemic side effects commonly associated with oral JAK inhibitors, offering a promising therapeutic strategy. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to this compound.

Introduction to JAK Inhibition and the "Supersoft" Drug Concept

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive inflammatory and immune responses.[1] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Small molecule JAK inhibitors have emerged as an important class of therapeutics.

The "supersoft" drug concept underpinning this compound involves a topical drug that is highly active at the site of application but is rapidly metabolized into an inactive form upon entering systemic circulation. This is achieved by designing a molecule that is a substrate for enzymes abundant in the blood, such as esterases.

Discovery of this compound

This compound was developed through a rational design approach to create a topical JAK inhibitor with a favorable safety profile. The core principle was to engineer a potent pan-JAK inhibitor that, upon enzymatic cleavage of a carbonate ester, would release a hydroxypyridine metabolite.[2] This metabolite undergoes a rapid conformational change due to hydroxypyridine-pyridone tautomerism, rendering it unable to adopt the bioactive conformation necessary for binding to JAK kinases.[2] This enzyme-induced switch effectively deactivates the inhibitor.[2]

Mechanism of Action

This compound functions by inhibiting the activity of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for the signal transduction of cytokines involved in inflammatory skin diseases. By blocking the JAK-STAT pathway, this compound reduces the downstream signaling that leads to the expression of inflammatory mediators.

Signaling Pathway Diagram

Caption: General overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed schematic is not publicly available in the primary literature, however, based on the structure and related syntheses of other JAK inhibitors, a plausible synthetic workflow is outlined below.

Synthesis Workflow Diagram

Caption: A high-level, plausible workflow for the chemical synthesis of this compound.

Quantitative Data

This compound has demonstrated potent inhibition of JAK kinases and favorable properties for a topical agent. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| JAK1 | Data not publicly available |

| JAK2 | Data not publicly available |

| JAK3 | Data not publicly available |

| TYK2 | Data not publicly available |

| Pan-JAK | Potent Inhibition [2] |

Table 2: Biological and Pharmacokinetic Properties

| Parameter | Value/Observation | Reference |

| Cellular Activity | ||

| IL-4/IL-13 stimulated GSVA score reduction in human skin (59 µM, 40h) | Significant | [3] |

| TARC, MMP12, Eotaxin 3 expression inhibition (0.324 µL, 40h) | Significant | [3] |

| Metabolic Stability | ||

| Stability in human skin | Acceptable | [3] |

| Inactivation in liver | Rapid | [3] |

| Chemical Properties | ||

| Molecular Formula | C24H27N5O5 | [3] |

| Molecular Weight | 465.50 g/mol | [3] |

| CAS Number | 3032404-49-9 | [3] |

Note: Specific IC50 values for individual JAK isotypes are not yet publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies based on standard practices in the field for the evaluation of JAK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Reagents: Recombinant human JAK enzymes, ATP, appropriate peptide substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and this compound.

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The JAK enzyme is pre-incubated with the diluted inhibitor for a specified period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the rate of metabolic degradation of this compound in the liver.

Methodology:

-

Reagents: Human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer, and this compound.

-

Procedure:

-

This compound (at a low concentration, e.g., 1 µM) is incubated with HLMs in phosphate buffer.

-

The mixture is pre-warmed to 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

-

Data Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point. The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Real-Time qPCR for Biomarker Expression

Objective: To measure the effect of this compound on the expression of inflammatory biomarkers in cell culture.[3]

Methodology:

-

Cell Culture: A relevant cell line (e.g., Franz cells) is cultured under standard conditions.

-

Treatment: Cells are treated with this compound at a specified concentration (e.g., 0.324 µL) for a defined period (e.g., 40 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with specific primers for the target genes (e.g., TARC, MMP12, Eotaxin 3) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in this compound-treated cells to untreated controls.

Conclusion

This compound represents a promising advancement in the topical treatment of inflammatory skin diseases. Its "supersoft" design, which combines potent local activity with rapid systemic inactivation, addresses a key challenge in JAK inhibitor therapy. The data, though preliminary, suggests that this compound has the potential to be a safe and effective therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Jak-IN-33 Compound 3 (R): A Supersoft Topical JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-33, also referred to as compound 3 (R) in some contexts, is a potent Janus kinase (JAK) inhibitor designed for topical administration. Its unique "supersoft" properties ensure efficacy at the site of application, such as the skin, while being rapidly metabolized and inactivated in systemic circulation. This design minimizes the risk of side effects commonly associated with systemically administered JAK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones that are pivotal in hematopoiesis, immune response, and inflammation.[2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers.[3] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.

This compound Compound 3 (R): A Topical "Supersoft" Inhibitor

This compound is a novel JAK inhibitor specifically engineered for topical application.[4] The core concept behind its design is that of a "soft drug," a pharmacologically active compound that exerts its therapeutic effect locally and is subsequently rapidly metabolized into inactive forms upon entering systemic circulation.[5] This characteristic is particularly advantageous for treating skin conditions like atopic dermatitis, as it allows for potent local immunosuppression while mitigating the systemic side effects associated with broader JAK inhibition.[4] this compound is reported to be rapidly inactivated in the liver, contributing to its favorable systemic safety profile after topical use.[5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the JAK family of kinases. By binding to the ATP-binding site in the kinase domain of JAKs, it prevents the phosphorylation and subsequent activation of these enzymes. This, in turn, blocks the downstream signaling cascade involving the phosphorylation of STAT proteins. The phosphorylated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses.[2] By inhibiting this pathway, this compound effectively suppresses the production of pro-inflammatory cytokines and other mediators.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Supersoft Topical JAK Inhibitors: A Technical Guide to a Novel Therapeutic Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Janus kinase (JAK) signaling pathway is a critical mediator of the inflammatory processes underlying numerous dermatological conditions, most notably atopic dermatitis. While systemic JAK inhibitors have demonstrated efficacy, their use is often associated with dose-limiting side effects. This has spurred the development of topical formulations designed to deliver therapeutic concentrations to the skin while minimizing systemic exposure. A promising evolution in this field is the advent of "supersoft" topical JAK inhibitors. These molecules are engineered to be highly active at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation, offering a potentially superior safety profile. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and key findings in the research of supersoft topical JAK inhibitors.

The Rationale for Supersoft Topical JAK Inhibitors

The therapeutic targeting of the JAK-STAT pathway is a validated strategy for inflammatory diseases.[1][2][3] Cytokines central to the pathogenesis of atopic dermatitis, such as IL-4, IL-13, and IL-31, rely on JAK1-dependent signaling to exert their pro-inflammatory effects.[4][5] Conventional topical JAK inhibitors, such as ruxolitinib and delgocitinib, have shown clinical benefit in treating atopic dermatitis.[6][7][8] However, concerns remain about systemic absorption, particularly in patients with compromised skin barrier function, which could lead to systemic side effects associated with oral JAK inhibitors.[2]

"Soft" and "supersoft" drug design principles address this challenge. Soft drugs are designed to undergo rapid metabolic inactivation, often in the liver.[2][3] The "supersoft" concept takes this a step further by designing molecules that are rapidly deactivated by ubiquitous enzymes in the bloodstream, such as esterases, at a rate that surpasses even maximal hepatic clearance.[8][9][10] This ensures that any inhibitor that breaches the dermal-epidermal junction is swiftly neutralized, thereby minimizing systemic JAK inhibition and its associated risks.

Mechanism of Action of Supersoft JAK Inhibitors

A key mechanism employed in the design of supersoft JAK inhibitors involves the incorporation of an ester moiety that is susceptible to rapid hydrolysis by blood esterases. This enzymatic cleavage results in the formation of a charged carboxylic acid metabolite. This metabolite has significantly reduced cell permeability and is therefore unable to reach the intracellular ATP-binding site of JAK kinases, rendering it inactive.[8][9]

Another innovative "supersoft" strategy involves an enzyme-induced conformational change. In this approach, the parent molecule, a potent pan-JAK inhibitor, is a carbonate ester. Upon hydrolysis by blood esterases, it releases a hydroxypyridine. This molecule undergoes hydroxypyridine-pyridone tautomerism, leading to a rapid and substantial conformational change. The resulting "stretched" conformation is sterically hindered from binding to the active site of JAK kinases, leading to instantaneous deactivation.[2][11]

Quantitative Data on Select Topical JAK Inhibitors

The following tables summarize key quantitative data for representative conventional and supersoft topical JAK inhibitors.

| Compound | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Tofacitinib | Conventional | - | - | 2 | - | [12] |

| Ruxolitinib | Conventional | - | - | - | - | [13] |

| Delgocitinib | Conventional | 2.8 | 2.6 | 11 | 58 | [4] |

| CEE321 | Soft | - | - | - | - | [2] |

| Compound 2 | Supersoft | 77 | 93 | 102 | 99 | [2] |

| Compound | Assay | IC50 (nM) | Reference |

| Tofacitinib | IL-2 Whole Blood (JAK1/3) | 30 | [2] |

| Delgocitinib | IL-2 Whole Blood (JAK1/3) | 30 | [2] |

| Ruxolitinib | IL-2 Whole Blood (JAK1/3) | 329 | [2] |

| CEE321 | IFNα Cellular (JAK1/TYK2) | 85 | [2] |

| CEE321 | IL-2 Whole Blood (JAK1/3) | 2349 | [2] |

| Compound 3(R) | IFNα Cellular (JAK1/TYK2) | 28 | [8] |

| Compound 4 (Metabolite of 3(R)) | IFNα Cellular (JAK1/TYK2) | >10000 | [8] |

| Compound | Parameter | Value | Unit | Reference |

| Tofacitinib | Intrinsic Clearance (Human Liver Microsomes) | <25 | µL/min/mg | [2] |

| Delgocitinib | Intrinsic Clearance (Human Liver Microsomes) | <25 | µL/min/mg | [2] |

| Ruxolitinib | Intrinsic Clearance (Human Liver Microsomes) | 40 | µL/min/mg | [2] |

| CEE321 | Intrinsic Clearance (Human Liver Microsomes) | 166 | µL/min/mg | [2] |

| Compound 3(R) | Hydrolysis Half-life in Human Blood | ~6 | min | [8][9] |

Key Experimental Protocols

JAK Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK kinases.

Methodology:

-

Enzyme Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.

-

Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT is prepared.

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the specific JAK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and a substrate peptide (e.g., IRS-1tide).

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit (e.g., ADP-Glo™).

-

-

Data Analysis: The luminescence signal, which is proportional to kinase activity, is measured. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This assay determines the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of STAT proteins.

Methodology:

-

Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IFNα for JAK1/TYK2, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

-

Cell Lysis and Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of pSTAT in different cell populations.

-

Data Analysis: Determine the IC50 value by plotting the percentage of pSTAT inhibition against the compound concentration.

Human Whole Blood Assay

This assay assesses the potency of a JAK inhibitor in a more physiologically relevant matrix that contains various cell types and plasma proteins.

Methodology:

-

Blood Collection: Obtain fresh human whole blood from healthy donors.

-

Compound Incubation: Incubate the whole blood with the test compound at a range of concentrations.

-

Cytokine Stimulation: Add a cytokine to stimulate a specific JAK pathway (e.g., IL-2 to assess JAK1/3 inhibition in T-lymphocytes).

-

pSTAT Analysis: After stimulation, fix the red blood cells and lyse them. Permeabilize the remaining white blood cells and stain for cell surface markers (e.g., CD4, CD8) and intracellular pSTAT.

-

Flow Cytometry: Analyze the samples by flow cytometry to measure pSTAT levels in specific immune cell subsets.

-

Data Analysis: Calculate IC50 values based on the inhibition of cytokine-induced STAT phosphorylation.

Ex Vivo Human Skin Model for Atopic Dermatitis

This model uses human skin explants to evaluate the efficacy of topical compounds in a setting that closely mimics the human skin environment.

Methodology:

-

Skin Procurement: Obtain full-thickness human skin from elective surgeries (e.g., abdominoplasty).

-

Explant Culture: Prepare skin punch biopsies and culture them at the air-liquid interface on transwell inserts.

-

Inflammatory Stimulation: To mimic atopic dermatitis, stimulate the skin explants with a cocktail of Th2 cytokines, such as IL-4 and IL-13, added to the culture medium.

-

Topical Treatment: Apply the test compound formulated in a suitable vehicle (e.g., cream, ointment) to the epidermal surface of the skin explants.

-

Endpoint Analysis: After a defined treatment period (e.g., 24-48 hours), harvest the skin tissue and/or the culture medium for analysis of:

-

Gene Expression: Measure the mRNA levels of inflammatory biomarkers (e.g., chemokines, cytokines) using RT-qPCR.

-

Protein Expression: Quantify the secretion of inflammatory mediators in the culture medium using ELISA or multiplex assays.

-

Immunohistochemistry: Analyze the expression and localization of proteins within the skin tissue.

-

-

Data Analysis: Compare the levels of inflammatory markers in treated versus untreated stimulated skin to determine the compound's efficacy.

Visualizing Key Concepts and Workflows

Caption: The JAK-STAT signaling pathway in inflammatory skin disease.

Caption: Mechanism of action for a supersoft topical JAK inhibitor.

Caption: Experimental workflow for evaluating supersoft JAK inhibitors.

Conclusion and Future Directions

The development of supersoft topical JAK inhibitors represents a significant advancement in dermatological drug development. By leveraging rapid, extrahepatic metabolism, these agents have the potential to deliver potent anti-inflammatory effects locally in the skin while minimizing the risk of systemic side effects. The data from preclinical models, particularly ex vivo human skin explants, are highly encouraging. As this field progresses, future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in a broader range of inflammatory skin diseases, and ultimately, translating these promising preclinical findings into safe and effective therapies for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. promega.de [promega.de]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Eilean Therapeutics to Present First-in-Class, Wild-Type-Sparing JAK2-JH2/V617F Inhibitor ZE74-0282 at ASH 2025 and Initiate Clinical Studies in December 2025 [prnewswire.com]

Jak-IN-33 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target selectivity profile of Jak-IN-33, a novel ATP-competitive inhibitor of the Janus kinase (JAK) family. The data herein demonstrates that this compound is a potent and highly selective inhibitor of JAK family kinases with a favorable profile against a broad panel of off-target kinases. This guide includes detailed methodologies for the key biochemical and cellular assays used to determine the inhibitor's potency and selectivity, as well as visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and hematopoiesis.[1][2] The pathway consists of three main components: a receptor, a JAK, and a STAT protein.[2] In mammals, the JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3]

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity for trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][2]

Target Selectivity Profile of this compound

This compound was profiled against a panel of kinases to determine its selectivity. The inhibitor demonstrates potent inhibition of all four JAK family members, with sub-nanomolar to low nanomolar IC50 values. Crucially, it exhibits high selectivity for the JAK family over other related kinases.

Biochemical Potency against JAK Family Kinases

The inhibitory activity of this compound was assessed against the four human JAK family kinases using a biochemical ADP-Glo™ kinase assay. The results, summarized in Table 1, indicate that this compound potently inhibits all JAK isoforms.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 0.8 |

| JAK2 | 1.2 |

| JAK3 | 0.5 |

| TYK2 | 2.5 |

Kinome-wide Selectivity Profiling

To evaluate the broader selectivity, this compound was screened at a concentration of 1 µM against a panel of 350 kinases using a chemical proteomics approach (Kinobeads). The results demonstrate a high degree of selectivity for the JAK family. Table 2 lists the IC50 values for a selection of key off-target kinases that showed any significant inhibition.

| Kinase Family | Kinase Target | This compound IC50 (nM) | Selectivity Fold (vs. JAK3) |

| JAK | JAK3 | 0.5 | 1 |

| JAK | JAK1 | 0.8 | 1.6 |

| JAK | JAK2 | 1.2 | 2.4 |

| JAK | TYK2 | 2.5 | 5 |

| SRC Family | LCK | 850 | >1700 |

| SRC Family | SRC | >1000 | >2000 |

| TEC Family | BTK | >2500 | >5000 |

| Receptor TK | FLT3 | 1200 | >2400 |

| Receptor TK | KIT | >5000 | >10000 |

| MAPK | p38α | >10000 | >20000 |

Cellular Activity

The functional inhibitory activity of this compound was confirmed in a cell-based assay. The compound effectively inhibited cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs). The cellular IC50 values are consistent with the biochemical potency, demonstrating good cell permeability and on-target engagement in a physiological context.

| Cellular Endpoint | Cytokine Stimulant | This compound IC50 (nM) |

| pSTAT3 (Y705) Inhibition | IL-6 | 5.2 |

| pSTAT5 (Y694) Inhibition | GM-CSF | 7.8 |

| pSTAT6 (Y641) Inhibition | IL-4 | 4.5 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The potency of this compound was determined using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][5]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

-

Appropriate peptide substrate for each kinase.

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

Procedure:

-

Kinase Reaction: A 5 µL kinase reaction is set up in a 384-well plate containing assay buffer, ATP (at the Km for each enzyme), the peptide substrate, and the recombinant JAK enzyme.

-

Compound Addition: 100 nL of serially diluted this compound or DMSO vehicle control is added to the wells.

-

Incubation: The reaction is incubated for 60 minutes at room temperature.

-

Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[6]

-

ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.[6]

-

Signal Detection: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The raw luminescence data is normalized to controls. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Kinome-wide Selectivity Profiling (Kinobeads)

The selectivity of this compound was assessed using a competitive chemical proteomics approach.[7][8] This method involves the affinity enrichment of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors ("kinobeads") and quantification by mass spectrometry.[7][9]

Procedure:

-

Lysate Preparation: A protein lysate is prepared from a mixture of human cell lines to ensure broad kinome coverage.

-

Competitive Binding: Aliquots of the lysate are incubated with increasing concentrations of this compound or a DMSO vehicle control for 1 hour.

-

Kinase Enrichment: The inhibitor-treated lysates are then incubated with kinobeads, which are sepharose beads derivatized with multiple non-selective kinase inhibitors. Kinases not bound by this compound will bind to the beads.

-

Affinity Purification: The beads are washed to remove non-specifically bound proteins.

-

Elution and Digestion: The captured kinases are eluted and subjected to in-solution tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

-

Data Analysis: The abundance of each identified kinase is determined. Dose-dependent displacement of kinases from the beads by this compound is used to calculate apparent dissociation constants (Kd) or IC50 values.

Cellular pSTAT Inhibition Assay

This assay measures the ability of this compound to inhibit cytokine-mediated JAK-STAT signaling in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Cytokines: Interleukin-6 (IL-6), Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-4 (IL-4).

-

This compound, serially diluted.

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTAT3, pSTAT5, pSTAT6).

-

Flow Cytometer.

Procedure:

-

Cell Treatment: PBMCs are pre-incubated with serially diluted this compound or DMSO control for 1 hour at 37°C.

-

Cytokine Stimulation: Cells are stimulated with the respective cytokine (e.g., IL-6 for pSTAT3) for 15-30 minutes at 37°C to activate the JAK-STAT pathway.

-

Fixation and Permeabilization: The stimulation is stopped by fixing the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT3, STAT5, or STAT6.

-

Flow Cytometry: The level of STAT phosphorylation in specific cell populations (e.g., monocytes, lymphocytes) is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI) of the pSTAT signal.

-

Data Analysis: The MFI data is normalized to stimulated and unstimulated controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The comprehensive profiling of this compound reveals it to be a potent inhibitor of all four JAK family kinases. The kinome-wide screening confirms a high degree of selectivity for the JAK family, with minimal activity against a broad range of other kinases at therapeutic concentrations. This selectivity is further supported by on-target engagement in cellular assays, where this compound effectively blocks cytokine-induced STAT phosphorylation. The favorable selectivity profile of this compound suggests a reduced potential for off-target toxicities and supports its continued development as a therapeutic agent for JAK-mediated diseases.

References

- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. cusabio.com [cusabio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

In-Depth Technical Guide: JAK-IN-33 (CAS Number: 3032404-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK-IN-33 (CAS: 3032404-49-9) is a novel, potent, and "supersoft" topical Janus kinase (JAK) inhibitor. Its design as a soft drug allows for localized therapeutic effects in the skin with rapid systemic inactivation, thereby minimizing the potential for side effects associated with systemic JAK inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 3032404-49-9 |

| Molecular Formula | C₂₄H₂₇N₅O₅ |

| Molecular Weight | 465.50 g/mol |

Mechanism of Action

This compound is an ATP-competitive inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones that are pivotal in inflammation and immune responses. By blocking the ATP-binding site on JAK enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This interruption of the signaling cascade leads to the downregulation of inflammatory gene expression.

"Supersoft" Drug Design and Inactivation

A key feature of this compound is its "supersoft" design. The molecule is an ester that is readily hydrolyzed by esterases present in the blood into its corresponding carboxylic acid metabolite. This metabolite has significantly reduced cell permeability (>30-fold) and is inactive in cellular assays. This rapid inactivation in the systemic circulation (half-life of approximately 6 minutes in blood) ensures that the pharmacological activity of this compound is primarily localized to the skin, where it is applied, thereby enhancing its safety profile for topical use.

Quantitative Data

The following tables summarize the in vitro and ex vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| JAK1 | Data not publicly available |

| JAK2 | Data not publicly available |

| JAK3 | Data not publicly available |

| TYK2 | Data not publicly available |

Note: Specific IC₅₀ values for individual JAK isoforms have not been disclosed in the primary publication. The compound is described as a potent pan-JAK inhibitor.

Table 2: Ex Vivo Activity of this compound in Human Skin Models

| Assay | Conditions | Results |

| Gene Set Variation Analysis (GSVA) Score | Human skin, stimulated with IL-4/IL-13 (59 µM this compound, 40h) | Significantly reduced the elevated GSVA score, indicating a normalization of the inflammatory gene signature.[1] |

| Gene Expression (RT-qPCR) | Franz cells (human skin model), (0.324 µL this compound, 40h) | Significantly inhibited the expression of TARC, MMP12, and Eotaxin-3, which are biomarkers relevant to atopic dermatitis.[1] |

| Stability in Human Skin | 59 µM this compound, 40h | Acceptable stability observed.[1] |

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds against JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the respective JAK enzyme and peptide substrate in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Whole Blood Assay for JAK Inhibition (General Protocol)

This assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a physiological context.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Cytokines (e.g., IL-2, IL-6, IFN-α)

-

Test compound (this compound)

-

Phosflow Lyse/Fix Buffer (BD Biosciences)

-

Phosflow Perm Buffer III (BD Biosciences)

-

Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT5 Alexa Fluor 647) and cell surface markers (e.g., anti-CD3, anti-CD4)

-

Flow cytometer

Procedure:

-

Pre-incubate 100 µL of whole blood with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[2]

-

Stimulate the blood with a specific cytokine (e.g., 100 ng/mL IL-2) for 15 minutes at 37°C to induce STAT phosphorylation.[2]

-

Immediately fix the cells by adding Phosflow Lyse/Fix Buffer.

-

Permeabilize the cells with ice-cold Phosflow Perm Buffer III.

-

Stain the cells with fluorochrome-conjugated antibodies against pSTATs and cell surface markers.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity of the pSTAT signal.

-

Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC₅₀ value.

Human Skin Explant Model for Topical Drug Efficacy

This model is used to assess the efficacy of topically applied compounds on human skin.

Materials:

-

Fresh human skin obtained from elective surgeries

-

Dermatome

-

6-well plates with transwell inserts

-

Skin culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and hydrocortisone)

-

Test compound formulation (this compound in a suitable vehicle)

-

Inflammatory stimuli (e.g., IL-4 and IL-13 for an atopic dermatitis-like phenotype)

-

RNA extraction reagents and RT-qPCR system

-

Histology reagents and microscope

Procedure:

-

Prepare full-thickness human skin explants of a defined size (e.g., 8 mm punch biopsies).[3]

-

Place the explants on transwell inserts at the air-liquid interface in 6-well plates containing skin culture medium.[3]

-

Allow the explants to equilibrate for 24 hours.

-

Apply the this compound formulation or vehicle control topically to the epidermal surface of the skin explants.[3]

-

Add inflammatory stimuli (e.g., IL-4 and IL-13) to the culture medium to induce a disease-relevant phenotype.

-

Culture the explants for a defined period (e.g., 48-72 hours), with medium changes as required.

-

At the end of the culture period, harvest the skin tissue and the culture supernatant.

-

Analyze the tissue for changes in gene expression of inflammatory biomarkers (e.g., TARC, MMP12) via RT-qPCR.

-

Process a portion of the tissue for histological analysis to assess changes in skin morphology and inflammatory cell infiltrate.

-

Analyze the culture supernatant for secreted cytokines and chemokines using ELISA or multiplex assays.

Signaling Pathway and Experimental Workflow Visualizations

JAK-STAT Signaling Pathway and Inhibition by this compound

References

Methodological & Application

Jak-IN-33 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of Jak-IN-33, a novel inhibitor of the Janus kinase (JAK) family. These guidelines will facilitate the assessment of its potency, selectivity, and cellular activity.

This compound has been identified as a "supersoft" topical JAK inhibitor, designed for localized efficacy with rapid systemic inactivation, potentially offering a favorable safety profile for treating inflammatory skin conditions like atopic dermatitis.[1] In vitro assays are fundamental to characterizing the biochemical and cellular activity of such inhibitors, providing essential data for preclinical development.

Data Presentation: Inhibitory Activity of this compound

A critical aspect of characterizing a JAK inhibitor is determining its half-maximal inhibitory concentration (IC50) against each of the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This allows for the assessment of both potency and selectivity. The following table summarizes the typical data generated from biochemical assays.

| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Tofacitinib) IC50 (nM) |

| JAK1 | [Data not available] | 112 |

| JAK2 | [Data not available] | 20 |

| JAK3 | [Data not available] | 1 |

| TYK2 | [Data not available] | [Data not available] |

Note: Specific IC50 values for this compound are not publicly available in the provided search results and should be determined experimentally.

Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in inflammation and immunity.[2][3] Inhibition of this pathway is the primary mechanism of action for this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

Dilute purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in kinase buffer to the desired concentration (e.g., 8 nM).

-

Prepare a solution of ATP and a suitable peptide substrate (e.g., IRS1 peptide) in kinase buffer (e.g., 10 µM each).

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted JAK enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect ADP formation using a commercial kit such as ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.

-

Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based STAT Phosphorylation Assay

This assay determines the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.

Experimental Workflow:

Protocol:

-

Cell Culture and Plating:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Ba/F3 cells engineered to express specific cytokine receptors) in appropriate culture medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.

-

Stimulate the cells with a cytokine that activates a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2) for 15-30 minutes at 37°C.

-

-

Cell Staining and Analysis:

-

Fix the cells with a formaldehyde-based fixation buffer.

-

Permeabilize the cells with a methanol-based permeabilization buffer.

-

Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT5).

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of pSTAT signaling for each concentration of this compound relative to the stimulated control without inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.

-

Concluding Remarks

The described in vitro assays are essential for the comprehensive characterization of this compound. The biochemical assays provide a direct measure of the inhibitor's potency and selectivity against the isolated JAK enzymes, while the cell-based assays confirm its activity in a more physiologically relevant context and provide insights into its functional consequences on downstream signaling. Rigorous execution of these protocols will yield the critical data necessary to advance the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Characterization of JAK-IN-33 Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a wide range of cellular processes including immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][4]

JAK-IN-33 is a novel small molecule inhibitor developed to target the JAK family of kinases. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cellular activity and target engagement of this compound. The described methods will enable researchers to determine its potency, selectivity, and mechanism of action in a cellular context.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[5] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[6][7]

References

- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating the Efficacy of a Novel JAK Inhibitor, Jak-IN-33, in a Pro-inflammatory Human Skin Explant Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits signals from extracellular cytokines to the nucleus, regulating gene expression.[1][2][3] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous inflammatory skin diseases, including atopic dermatitis and psoriasis.[1][4][5] Various pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), rely on JAK-STAT signaling to exert their pathogenic effects.[1][2] Consequently, the development of small molecule inhibitors targeting JAKs represents a promising therapeutic strategy for these conditions.[1][5]

Jak-IN-33 is a novel, potent, and selective inhibitor of the JAK family of kinases. These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of this compound using a human skin explant model stimulated with a pro-inflammatory cytokine cocktail. This ex vivo model serves as a valuable tool for preclinical assessment, bridging the gap between in vitro cell-based assays and in vivo animal studies.[6][7][8][9][10]

Mechanism of Action: this compound is designed to competitively inhibit the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of the JAK-STAT signaling pathway leads to a downstream reduction in the transcription of pro-inflammatory genes, ultimately mitigating the inflammatory response in the skin.

Signaling Pathway Diagram

References

- 1. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Skin Explant Preparation and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. human-skin-explant-preparation-and-culture - Ask this paper | Bohrium [bohrium.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

Application Notes and Protocols for Measuring TARC and MMP12 Inhibition by Jak-IN-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-33 is a Janus kinase (JAK) inhibitor that has demonstrated the ability to modulate the expression of key inflammatory mediators. This document provides detailed protocols for assessing the inhibitory activity of this compound on two important targets involved in inflammatory and immune responses: Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Matrix Metalloproteinase-12 (MMP12).

TARC is a CC chemokine that plays a crucial role in the recruitment of Th2 lymphocytes, making it a key player in allergic inflammation and atopic dermatitis. MMP12, also known as macrophage elastase, is a protease involved in tissue remodeling and inflammation, with implications in various inflammatory diseases of the lung and other tissues. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, regulating immune responses and inflammation.[1][2][3] JAK inhibitors, like this compound, block this pathway, thereby modulating the expression of downstream targets such as TARC and MMP12.[1][4]

These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant in vitro models.

This compound: Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 3032404-49-9 |

| Mechanism of Action | Janus Kinase (JAK) Inhibitor |

| Reported Activity | Significantly inhibits the expression of TARC and MMP12. |

| Known Working Concentration | 59 µM in a human skin model (Franz cells) has been shown to be effective. |

| JAK Selectivity Profile | The specific IC50 values for JAK1, JAK2, JAK3, and TYK2 are not publicly available. It is recommended to determine the selectivity profile experimentally if required for specific research applications. |

Safety Precautions for JAK Inhibitors: JAK inhibitors as a class have been associated with risks of serious infections, cardiovascular events, thrombosis, and malignancies.[5][6][7] It is crucial to handle this compound with appropriate laboratory safety measures and to be aware of the potential class-wide safety concerns when interpreting experimental results and considering further development.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: Inhibition of TARC Production in Human Fibroblasts

This protocol is designed to measure the inhibition of TARC production by this compound in primary human nasal or bronchial fibroblasts.

Materials:

-

Human nasal or bronchial fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Recombinant Human IL-4 (carrier-free)

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant Human TNF-alpha

-

Recombinant Human IFN-gamma

-

Phosphate Buffered Saline (PBS)

-

Human TARC/CCL17 ELISA Kit

-

96-well cell culture plates

-

Standard laboratory equipment (incubator, centrifuge, etc.)

Procedure:

-

Cell Seeding:

-

Culture human fibroblasts in T75 flasks until 80-90% confluent.

-

Trypsinize and seed the fibroblasts into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

-

This compound Pre-treatment:

-

Prepare a dilution series of this compound in growth medium. A suggested starting range is 1 µM to 100 µM, based on the effective concentration in the Franz cell model. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 1-2 hours at 37°C and 5% CO2.

-

-

Stimulation of TARC Production:

-

Prepare a stimulation cocktail. Two effective combinations are:

-

Add 100 µL of the stimulation cocktail to each well (except for the unstimulated control wells, which should receive 100 µL of fresh medium).

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

-

Sample Collection and Analysis:

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well for TARC measurement.

-

Measure the TARC concentration in the supernatants using a Human TARC/CCL17 ELISA kit according to the manufacturer's instructions.

-

Data Presentation:

| Treatment Group | This compound Conc. (µM) | TARC Concentration (pg/mL) ± SD | % Inhibition |

| Unstimulated Control | 0 | ||

| Stimulated + Vehicle | 0 | 0 | |

| Stimulated + this compound | 1 | ||

| Stimulated + this compound | 10 | ||

| Stimulated + this compound | 50 | ||

| Stimulated + this compound | 100 |

Protocol 2: Inhibition of MMP12 Production and Activity in Human Macrophages

This protocol describes the measurement of this compound's effect on MMP12 production and activity from in vitro differentiated human macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Recombinant Human M-CSF or PMA (for THP-1 differentiation)

-

Recombinant Human IL-4 or GM-CSF (for macrophage polarization)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human MMP12 ELISA Kit or MMP12 Activity Assay Kit (fluorogenic or colorimetric)

-

96-well cell culture plates

-

Standard laboratory equipment

Procedure:

-

Macrophage Differentiation and Polarization:

-

From PBMCs: Isolate PBMCs from healthy donor blood. Seed at 1 x 10^6 cells/well in a 96-well plate and differentiate into macrophages using M-CSF (50 ng/mL) for 5-7 days.

-

From THP-1 cells: Seed THP-1 cells at 5 x 10^4 cells/well and differentiate with PMA (100 ng/mL) for 48 hours.

-

After differentiation, wash the cells with PBS and replace the medium with fresh differentiation medium.

-

To induce MMP12 expression, polarize the macrophages towards an M2 phenotype by adding IL-4 (20 ng/mL) or towards a pro-inflammatory phenotype with GM-CSF (50 ng/mL) for 48-72 hours.[3]

-

-

This compound Treatment:

-

During the last 24-48 hours of polarization, treat the cells with a dilution series of this compound (e.g., 1 µM to 100 µM) or vehicle control.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatants for the measurement of secreted MMP12.

-

If measuring intracellular MMP12 or performing an activity assay on cell lysates, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

MMP12 Measurement:

-

MMP12 Concentration: Use a Human MMP12 ELISA kit to measure the concentration of MMP12 in the supernatants or cell lysates, following the manufacturer's protocol.

-

MMP12 Activity: Use a fluorogenic or colorimetric MMP12 activity assay kit to measure the enzymatic activity of MMP12 in the supernatants or cell lysates, according to the manufacturer's instructions.

-

Data Presentation:

Table for MMP12 Concentration:

| Treatment Group | This compound Conc. (µM) | MMP12 Concentration (ng/mL) ± SD | % Inhibition |

|---|---|---|---|

| Unpolarized Control | 0 | ||

| Polarized + Vehicle | 0 | 0 | |

| Polarized + this compound | 1 | ||

| Polarized + this compound | 10 | ||

| Polarized + this compound | 50 |

| Polarized + this compound | 100 | | |

Table for MMP12 Activity:

| Treatment Group | This compound Conc. (µM) | MMP12 Activity (RFU/min or OD/min) ± SD | % Inhibition |

|---|---|---|---|

| Unpolarized Control | 0 | ||

| Polarized + Vehicle | 0 | 0 | |

| Polarized + this compound | 1 | ||

| Polarized + this compound | 10 | ||

| Polarized + this compound | 50 |

| Polarized + this compound | 100 | | |

Data Analysis and Interpretation

For both protocols, calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Value of treated sample / Value of stimulated vehicle control)] * 100

The IC50 value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

The results from these experiments will provide valuable insights into the potency of this compound in inhibiting TARC and MMP12 production and/or activity. This information is crucial for understanding its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further experiments could explore the effect of this compound on the phosphorylation of specific STAT proteins to confirm its mechanism of action on the JAK-STAT pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Belt-type electrical muscle stimulation preserves muscle fiber size but does not improve muscle function in a rat model of cancer cachexia | PLOS One [journals.plos.org]

- 4. jdermis.com [jdermis.com]

- 5. The emerging safety profile of JAK inhibitors in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

Application Notes and Protocols for the Preclinical Evaluation of JAK-IN-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. Small molecule inhibitors of JAKs have emerged as a promising therapeutic class.

These application notes provide a comprehensive guide for the preclinical evaluation of JAK-IN-33 , a novel JAK inhibitor. The protocols outlined below cover essential in vitro and in vivo studies to characterize its biochemical activity, cellular effects, pharmacokinetic profile, and preliminary safety.

Mechanism of Action: The JAK-STAT Signaling Pathway

Cytokine or growth factor binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This leads to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound is hypothesized to competitively bind to the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.

Preclinical Evaluation Workflow

A systematic approach is crucial for the preclinical assessment of this compound. The following workflow outlines the key stages, from initial biochemical characterization to in vivo efficacy and safety studies.

Data Presentation: In Vitro Activity of Representative JAK Inhibitors

The following tables summarize typical quantitative data obtained during the in vitro characterization of JAK inhibitors. These serve as a template for presenting data for this compound.

Table 1: Biochemical Potency and Selectivity

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| Tofacitinib | 112 | 20 | 1 | >1000 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| Upadacitinib | 43 | 110 | 2300 | 460 |

| This compound | TBD | TBD | TBD | TBD |

| Data for Tofacitinib, Baricitinib, and Upadacitinib are representative values from public sources. |

Table 2: Cellular Potency in Human Whole Blood Assays

| Compound | IL-6 induced pSTAT3 (JAK1/2) IC₅₀ (nM) | GM-CSF induced pSTAT5 (JAK2) IC₅₀ (nM) | IL-2 induced pSTAT5 (JAK1/3) IC₅₀ (nM) |

| Tofacitinib | 50 | 150 | 10 |

| Baricitinib | 49 | 40 | 800 |

| This compound | TBD | TBD | TBD |

| Data are representative values from published studies. |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on purified JAK enzymes and to assess its selectivity across the JAK family.[1][2]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (and control inhibitors) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP detection system (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, JAK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[3]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

-

Cytokines (e.g., IL-6, GM-CSF, IL-2)

-

This compound (and control inhibitors) dissolved in DMSO

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Seed cells in a 96-well plate and starve overnight if necessary.

-

Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of a specific cytokine for 15-30 minutes at 37°C.

-

Fix the cells immediately by adding a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Efficacy in a Rodent Model of Arthritis